molecular formula C19H36O2 B14456067 2-Methyloctadec-2-enoic acid CAS No. 72074-09-0

2-Methyloctadec-2-enoic acid

Cat. No.: B14456067
CAS No.: 72074-09-0
M. Wt: 296.5 g/mol
InChI Key: TXQVZEVUMHJHJK-UHFFFAOYSA-N
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Description

2-Methyloctadec-2-enoic acid is a monounsaturated fatty acid with a unique structure characterized by a methyl group at the second carbon and a double bond between the second and third carbons. This compound is found in various natural sources, including certain bacteria and marine organisms .

Properties

CAS No.

72074-09-0

Molecular Formula

C19H36O2

Molecular Weight

296.5 g/mol

IUPAC Name

2-methyloctadec-2-enoic acid

InChI

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2)19(20)21/h17H,3-16H2,1-2H3,(H,20,21)

InChI Key

TXQVZEVUMHJHJK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC=C(C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyloctadec-2-enoic acid can be achieved through several methods. One common approach involves the addition of a methyl group to octadec-2-enoic acid. This can be done using methylation reactions under specific conditions . Another method involves the use of fumarate addition mechanisms, which have been shown to produce 2-Methyloctadec-2-enoic acid as a metabolite .

Industrial Production Methods

Industrial production of 2-Methyloctadec-2-enoic acid typically involves large-scale synthesis using chemical reactors. The process may include steps such as esterification, hydrogenation, and purification to obtain the desired compound in high purity .

Chemical Reactions Analysis

Key Data:

ParameterValue
Yield86%
Specific Rotation ([α]D)+71.2 (c 2, CHCl₃)
Molecular Ion (M⁺)m/z 861 (C₅₃H₈₈O₁₃)
NMR (δH, 200 MHz)0.85 (t, 6H), 1.23 (s, 48H), 1.79 (s, 3H), 6.73 (t, 1H)

Hydration and β-Oxidation in Microbial Metabolism

Under anaerobic conditions, 2-methyloctadec-2-enoic acid undergoes metabolic transformations in alkane-degrading bacteria (e.g., Mycobacterium fortuitum):

  • Hydration : Forms 4-methyloctadecanoic acid via hydration of the α,β-unsaturated bond .

  • β-Oxidation : Produces 2-methylhexadecanoic acid and tetradecanoic acid through sequential ketone formation and acetyl-CoA cleavage .

Metabolic Pathway Data:

StepMetaboliteKey Mass Spectrometry Peaks (m/z)
Hydration4-Methyloctadecanoic acid370 (M⁺), 355 (M-15)
β-Oxidation2-Methylhexadecanoic acid342 (M⁺), 327 (M-15)
Final ProductTetradecanoic acid300 (M⁺), 285 (M-15)

Esterification with Model Monosaccharides

The acid reacts with 4,6-O-benzylidene-α-D-glucopyranose to form esters for structural validation:

  • Reagents : Acid chloride (generated via oxalyl chloride), 4-pyrrolidinopyridine (1.2 equiv.), dichloromethane.

  • Product : Model esters used to confirm NMR assignments of natural glycolipids .

Spectral Validation:

  • NMR Comparison :

    • Synthetic ester vinyl proton: δ 6.72–6.80 .

    • Natural glycolipid (e.g., M. fortuitum): δ 6.71 .

Cyclohexylidene Deprotection

Post-acylation, cyclohexylidene groups are removed to yield bioactive glycolipids:

  • Conditions : Acetic acid/water (3:1), 85°C, 16 hours.

  • Product : 2,3-Di-O-(2-methyloctadec-2-enoyl)-α,α-trehalose (compound 2) .

Post-Deprotection Data:

ParameterValue
Yield62%
Specific Rotation ([α]D)+20.4 (c 0.5, CHCl₃)
Molecular Ion (M⁺)m/z 859 (C₄₇H₈₆O₁₃)

Scientific Research Applications

2-Methyloctadec-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyloctadec-2-enoic acid involves its incorporation into glycolipids and other complex lipids. These lipids play a crucial role in the structure and function of bacterial cell walls. The compound’s effects are mediated through its interaction with specific enzymes and pathways involved in lipid metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyloctadec-2-enoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Its presence in bacterial glycolipids and its role in lipid metabolism make it a compound of significant interest in various fields of research .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Methyloctadec-2-enoic acid, and how should purity be assessed?

  • Methodological Answer : Synthesis typically involves catalytic isomerization or carboxylation of unsaturated precursors. For purity assessment, high-performance liquid chromatography (HPLC) with UV detection (>97% purity threshold) is standard . Structural confirmation requires nuclear magnetic resonance (NMR) and mass spectrometry (MS). Ensure experimental protocols include step-by-step reagent ratios, temperature controls, and solvent purification steps to minimize impurities .

Q. How should researchers design experiments to characterize the physicochemical properties of 2-Methyloctadec-2-enoic acid?

  • Methodological Answer : Prioritize the following analyses:

  • Melting Point : Use differential scanning calorimetry (DSC) with calibration against known standards.
  • Solubility : Test in polar (e.g., methanol) and non-polar solvents (e.g., hexane) under controlled temperatures.
  • Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .
  • Document all conditions (e.g., humidity, light exposure) to ensure reproducibility .

Q. What are the best practices for validating the identity of 2-Methyloctadec-2-enoic acid in a mixture?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • FT-IR : Confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).
  • GC-MS : Compare retention times and fragmentation patterns against authenticated standards.
  • Elemental Analysis : Validate empirical formula (e.g., C₁₉H₃₆O₂) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 2-Methyloctadec-2-enoic acid?

  • Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., cell lines, concentrations). To address this:

  • Meta-Analysis : Systematically compare studies using PRISMA guidelines, focusing on variables like dosage ranges and control groups .
  • Replication Studies : Reproduce key experiments with standardized protocols (e.g., identical solvent carriers, incubation times) .
  • Confounding Factors : Statistically control for batch-to-batch compound variability using ANOVA .

Q. What strategies are effective for studying the metabolic pathways of 2-Methyloctadec-2-enoic acid in vivo?

  • Methodological Answer : Use isotopic labeling (e.g., ¹³C-labeled compound) coupled with LC-MS/MS to trace metabolic intermediates. Key steps:

  • Animal Models : Administer the compound via gavage and collect plasma/tissue samples at timed intervals.
  • Data Integration : Map metabolites to pathways (e.g., β-oxidation) using tools like KEGG or MetaCyc .
  • Validation : Compare results with in vitro hepatocyte assays to confirm enzymatic activity .

Q. How can researchers optimize experimental designs to investigate the compound’s role in lipid membrane interactions?

  • Methodological Answer :

  • Model Membranes : Prepare liposomes with varying phospholipid compositions (e.g., DPPC:DPPG ratios) and measure permeability via fluorescence assays.
  • Molecular Dynamics (MD) Simulations : Use software like GROMACS to predict binding energies and conformational changes .
  • Surface Plasmon Resonance (SPR) : Quantify real-time interaction kinetics with immobilized lipid bilayers .

Data Presentation and Reproducibility Guidelines

  • Tables : Include raw data (e.g., NMR chemical shifts, HPLC retention times) in supplementary materials, formatted as per journal guidelines .
  • Contradiction Reporting : Clearly label conflicting results in tables with footnotes explaining potential sources of discrepancy (e.g., "Variability observed at concentrations >10 μM due to solvent cytotoxicity") .
  • Ethical Compliance : Disclose all safety protocols (e.g., PPE requirements, waste disposal) as per GHS standards .

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